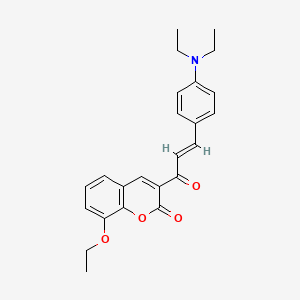

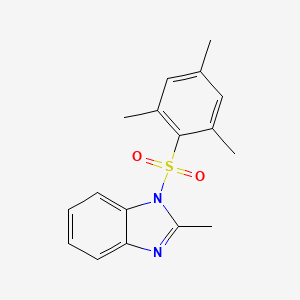

![molecular formula C23H25FN4O2 B2529056 N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251556-62-3](/img/structure/B2529056.png)

N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a derivative of 1,3,4-oxadiazole, which is known for its biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds and their synthesis methods are discussed. These compounds are of interest due to their potential antibacterial properties and their interactions with various enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase.

Synthesis Analysis

The synthesis of related N-substituted derivatives involves multiple steps. Initially, benzenesulfonyl chloride is reacted with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this intermediate with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent . Another synthesis route involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles N-aryl/aralkyl-substituted-2-bromoacetamides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as 1H-NMR, IR, and mass spectral data. These techniques provide detailed information about the molecular framework and the substitution pattern on the piperidine moiety and the oxadiazole ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution and condensation reactions. The use of weak bases and polar aprotic solvents facilitates the substitution reactions, while the formation of the oxadiazole ring is typically achieved through cyclization of hydrazide intermediates .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide are not detailed in the provided papers, the general class of compounds exhibits moderate to potent antibacterial activity. The presence of the piperidine moiety and the oxadiazole ring are likely to influence the lipophilicity, solubility, and overall bioactivity of the compound. The synthesized compounds are screened against Gram-negative and Gram-positive bacteria, as well as against various enzymes, indicating their potential as bioactive molecules .

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Compounds bearing similar structural motifs, such as oxadiazole and acetamide derivatives, have been synthesized and evaluated for their antibacterial potentials. For instance, derivatives incorporating azinane and 1,3,4-oxadiazole heterocyclic cores have shown moderate inhibitory activity against various bacterial strains, including Gram-negative bacteria, which suggests potential applications in developing new antibacterial agents (Iqbal et al., 2017).

Antipsychotic and Procognitive Activities

Compounds with a structure incorporating a piperidinyl moiety and an oxadiazolyl group have been studied for their potential in treating neurological disorders. For example, ADX47273, a compound with a similar structure, has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It demonstrated preclinical antipsychotic-like and procognitive activities, highlighting the potential of these structural motifs in developing treatments for schizophrenia and cognitive deficits (Liu et al., 2008).

Antimicrobial Agents

Another area of application for compounds with acetamide and oxadiazole structures is in antimicrobial therapy. For example, isoxazolinyl oxazolidinones have been synthesized and shown to exhibit significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This suggests that modifications to the core structure could yield new antimicrobial agents with potential clinical applications (Varshney et al., 2009).

Propriétés

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2/c1-15-4-3-5-18(12-15)22-26-23(30-27-22)17-8-10-28(11-9-17)14-21(29)25-20-13-19(24)7-6-16(20)2/h3-7,12-13,17H,8-11,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBGEYCVTUDEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

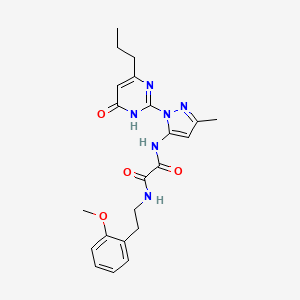

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2528975.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

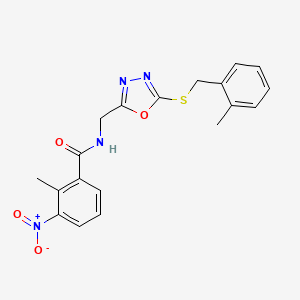

![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)

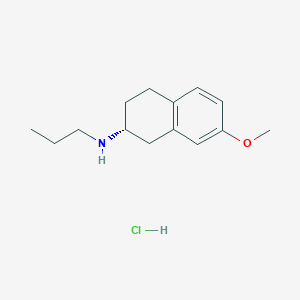

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)

![methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2528989.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)